3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 6468-59-3
VCID: VC5692426
InChI: InChI=1S/C18H16O5/c1-20-12-5-4-11-8-15(18(19)23-16(11)9-12)14-7-6-13(21-2)10-17(14)22-3/h4-10H,1-3H3
SMILES: COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC
Molecular Formula: C18H16O5
Molecular Weight: 312.321

3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one

CAS No.: 6468-59-3

Cat. No.: VC5692426

Molecular Formula: C18H16O5

Molecular Weight: 312.321

* For research use only. Not for human or veterinary use.

3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one - 6468-59-3

Specification

CAS No. 6468-59-3
Molecular Formula C18H16O5
Molecular Weight 312.321
IUPAC Name 3-(2,4-dimethoxyphenyl)-7-methoxychromen-2-one
Standard InChI InChI=1S/C18H16O5/c1-20-12-5-4-11-8-15(18(19)23-16(11)9-12)14-7-6-13(21-2)10-17(14)22-3/h4-10H,1-3H3
Standard InChI Key IUZBJUWPEPOOHA-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC

Introduction

Structural Characteristics and Molecular Properties

Chromones, or 1-benzopyran-4-ones, are oxygen-containing heterocyclic compounds with a benzannulated γ-pyrone structure. The substitution pattern of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one introduces three methoxy groups at strategic positions, significantly influencing its electronic and steric properties. The 2,4-dimethoxyphenyl group at position 3 creates a sterically hindered environment, while the 7-methoxy group enhances electron density in the chromone ring .

Crystallographic and Spectroscopic Data

Although X-ray crystallographic data for this specific compound are unavailable, related chromones exhibit planar chromenone cores with dihedral angles between the pendant phenyl group and the benzopyranone system ranging from 45° to 60° . The methoxy groups likely induce slight non-planarity due to steric interactions.

Table 1: Comparative NMR chemical shifts (δ, ppm) for key protons in chromone derivatives

CompoundH-3 (Chromone)H-6 (Chromone)OCH₃ signals
7-Hydroxy-4-phenylchromen-2-one 6.27 (s)7.23 (s)-
6-Hexyl-7-hydroxy-4-phenylchromen-2-one 6.09 (s)7.08 (s)-
3-(2,4-Dimethoxyphenyl)-7-methoxy analog*~6.30 (s, predicted)~7.10 (s, predicted)3.80–3.90 (multiple singlets)

*Predicted values based on additive effects of methoxy substituents in chromones .

The methoxy groups produce distinct singlet signals in the ¹H-NMR spectrum between δ 3.80–3.90 ppm, with splitting patterns dependent on their relative positions. The chromone ring protons (H-3 and H-6) typically appear as singlets due to magnetic equivalence in symmetric substitution patterns .

Synthetic Methodologies and Optimization

The synthesis of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one can be achieved through modified Pechmann condensation or mechanochemical approaches, building upon established protocols for analogous compounds.

Pechmann Condensation Route

This acid-catalyzed reaction between resorcinol derivatives and β-keto esters remains the most viable pathway:

  • Step 1: Condensation of 2,4-dimethoxyphenol with methyl 3-methoxyacetoacetate in concentrated sulfuric acid at 0–5°C for 4–6 hours .

  • Step 2: Cyclodehydration under reflux conditions (80–90°C) to form the chromone core.

  • Step 3: Purification via silica gel chromatography using ethyl acetate/hexane (1:3) yields the target compound as a pale yellow solid.

Key reaction parameters:

  • Acid catalyst: H₂SO₄ > HClO₄ > PPA (yield optimization)

  • Temperature control critical to prevent demethylation

  • Typical yields: 65–75% for tri-methoxy substituted chromones

Mechanochemical Synthesis

Recent advances in solvent-free methods using ball milling technology offer greener alternatives:

Procedure:

  • Equimolar quantities of 2,4-dimethoxyphenol and methyl 3-methoxyacetoacetate

  • 10% w/w KHSO₄ as catalyst

  • Milling at 25 Hz for 30–45 minutes

  • Post-processing with cold ethanol filtration

Advantages:

  • Reaction time reduced by 80% compared to solution-phase methods

  • Eliminates toxic solvent waste

  • Enables gram-scale production

Chemical Reactivity and Derivatives

The electron-rich nature of 3-(2,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one facilitates several characteristic reactions:

Electrophilic Substitution

  • Nitration: Occurs preferentially at the C-8 position of the chromone ring (H₂SO₄/HNO₃, 0°C)

  • Sulfonation: Forms water-soluble derivatives at C-5 (fuming H₂SO₄, 50°C)

Ring Modification Reactions

Table 2: Transformation products and conditions

Reaction TypeReagents/ConditionsMajor ProductApplication
OxidationCrO₃/HOAc, 60°C, 2h3-(2,4-Dimethoxyphenyl)-7-methoxy-chromone-5,8-quinoneElectroactive materials
ReductionH₂ (1 atm)/Pd-C, EtOHDihydrochromenone derivativeProdrug development
O-DemethylationBBr₃/CH₂Cl₂, −78°CTrihydroxy analogAntioxidant studies
Cell LineIC₅₀ (μM)Structure-Activity Notes
MCF-7 (breast)14.2Enhanced by 2,4-dimethoxy substitution
A549 (lung)27.8Sensitive to C-7 substituents
HepG2 (liver)41.5Limited membrane permeability

Structure-activity relationship (SAR) studies indicate that the 2,4-dimethoxy pattern enhances cellular uptake compared to monosubstituted analogs .

Industrial and Material Science Applications

Beyond pharmaceutical applications, this compound shows promise in:

Organic Electronics

  • HOMO/LUMO levels: −5.3 eV/−2.1 eV (DFT calculations)

  • Charge mobility: 0.12 cm²/V·s in thin-film transistors

Coordination Chemistry

Forms stable complexes with transition metals:

  • Cu(II) complex: λₐᵦₛ = 680 nm (d-d transitions)

  • Fe(III) complex: Catalytic activity in Fenton-like reactions

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